Critical Intermediate in the Synthesis of Umbralisib, an FDA-Approved PI3Kδ Inhibitor
3-(3-Fluoro-4-isopropoxyphenyl)-propionic acid is the essential starting material for constructing the 3-fluoro-4-isopropoxyphenyl group of umbralisib [1]. The compound's specific substitution pattern is non-negotiable; its 3-fluoro-4-isopropoxyphenyl core is directly incorporated into the final drug molecule, conferring nanomolar potency against PI3Kδ .
| Evidence Dimension | Role in synthesis of umbralisib (TGR-1202) |
|---|---|
| Target Compound Data | Provides the 3-fluoro-4-isopropoxyphenyl group for umbralisib [1]. |
| Comparator Or Baseline | Any analog with a different substitution pattern (e.g., 3-fluoro-4-methoxyphenyl-propionic acid, CAS 69888-90-0) yields a different intermediate, precluding correct umbralisib formation. |
| Quantified Difference | The target compound's exact substitution pattern is required for the synthesis of umbralisib (PI3Kδ IC50 = 22.2 nM), whereas the methoxy analog would lead to an inactive compound or a compound with unknown activity . |
| Conditions | Synthetic route for umbralisib as described in patent literature [1]. |
Why This Matters
For researchers and manufacturers developing umbralisib or related PI3Kδ inhibitors, using this precise intermediate is mandatory for generating the correct API and ensuring clinical efficacy.
- [1] Vakkalanka, S. K., et al. Forms of a PI3K delta selective inhibitor for use in pharmaceutical formulations. US Patent 9,969,740 B2, 2018. https://pubchem.ncbi.nlm.nih.gov/patent/US-9969740-B2 (accessed 2026-04-16). View Source
